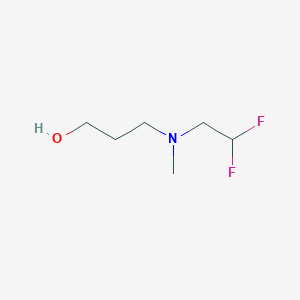

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol” is a chemical compound that belongs to the family of primary alcohols and amines. It has a CAS Number of 1601187-63-6 . The molecular weight of this compound is 153.17 .

Molecular Structure Analysis

The molecular formula of “3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol” is C6H13F2NO . This indicates that the compound contains six carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Branched Chain Aldehydes in Food Flavors

- Research Overview: Branched aldehydes, including compounds like 2-methyl propanal and 3-methyl butanal, are significant for flavor in various food products. The study reviews how these compounds are produced and degraded from amino acids, highlighting the metabolic pathways and factors affecting their formation in foods.

- Relevance: While not directly about 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol, this research highlights the broader category of compounds involved in flavor science, possibly indicating the types of applications where similar compounds could be researched.

- Source: (Smit, Engels, & Smit, 2009)

Downstream Processing of Biologically Produced Diols

- Research Overview: This review focuses on the separation and purification of biologically produced diols like 1,3-propanediol, emphasizing the significant cost of separation in microbial production. It discusses various methods studied for recovery and purification, addressing the need for improved efficiency in terms of yield, purity, and energy consumption.

- Relevance: Understanding the downstream processing of similar compounds can provide insights into the potential industrial and biotechnological applications of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol, particularly in the context of renewable resources and environmental sustainability.

- Source: (Xiu & Zeng, 2008)

Microbial Degradation of Polyfluoroalkyl Chemicals

- Research Overview: This review addresses the environmental biodegradability of polyfluoroalkyl chemicals, focusing on laboratory investigations into important precursors such as fluorotelomer-based compounds. It covers experimental methodologies, degradation pathways, and identifies gaps in knowledge regarding the environmental fate of these chemicals.

- Relevance: Given the structural similarity due to the presence of fluorinated moieties, this paper may offer a context for understanding how compounds like 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol could behave in environmental settings and their potential biodegradability.

- Source: (Liu & Mejia Avendaño, 2013)

Fluorine in Protein Design

- Research Overview: This paper reviews the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins, aiming to create proteins with novel chemical and biological properties. The use of fluorination is explored as a strategy to enhance protein stability against chemical and thermal denaturation.

- Relevance: Although not directly related, the study shows how fluorinated compounds can play a role in bioengineering and pharmaceuticals, suggesting possible research pathways for exploring the applications of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol in similar domains.

- Source: (Buer & Marsh, 2012)

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These codes indicate that the compound is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

3-[2,2-difluoroethyl(methyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO/c1-9(3-2-4-10)5-6(7)8/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBCXUBTYIPPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCO)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1601187-63-6 |

Source

|

| Record name | 3-((2,2-difluoroethyl)(methyl)amino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)